1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine
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Overview
Description
1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine core, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine typically involves multi-step organic reactions The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazolo[1,5-a]pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-carbonyl)-3-(5-methyl-pyridin-2-yl)-thiourea
- 1-(Furan-2-carbonyl)-3-furan-2-ylmethyl-thiourea
Uniqueness
1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine is unique due to its combination of a furan ring, a pyrazolo[1,5-a]pyrazine core, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the pyrazolo[1,5-a]pyrazine core may enhance its binding affinity to certain molecular targets, making it a more potent bioactive compound.
Properties
IUPAC Name |
furan-2-yl-[4-(6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-14-27-17(19(22-15)24-6-2-3-7-24)13-16(23-27)20(28)25-8-10-26(11-9-25)21(29)18-5-4-12-30-18/h4-5,12-14H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYXEROIGISTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C(=N1)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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